molecular formula C10H10BrClN2O2 B1527352 4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine CAS No. 1251232-44-6

4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine

Cat. No.: B1527352
CAS No.: 1251232-44-6
M. Wt: 305.55 g/mol
InChI Key: IYLKJMNTPVGMMO-UHFFFAOYSA-N
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Description

Historical Context and Development of Halogenated Pyridine Derivatives

The historical development of halogenated pyridine derivatives traces its origins to the mid-19th century discoveries that fundamentally shaped heterocyclic chemistry. Thomas Anderson's groundbreaking work in 1849 marked the first documented isolation of pure pyridine from coal tar, establishing the foundation for subsequent halogenation studies. Anderson's characterization of pyridine as a highly water-soluble, thermally stable aromatic compound with distinctive chemical properties set the stage for extensive derivatization efforts that would span the following centuries.

The evolution of pyridine halogenation chemistry proceeded through several distinct phases, each characterized by technological advances and deeper mechanistic understanding. Wilhelm Körner's 1869 structural determination, followed by James Dewar's 1871 confirmation of pyridine's benzene-like aromatic character with nitrogen substitution, provided the theoretical framework necessary for rational halogenation strategies. These early investigations revealed the electron-deficient nature of the pyridine ring system, which would prove crucial for understanding later halogenation selectivity patterns.

The industrial significance of halogenated pyridines became apparent in the early 20th century with Aleksei Chichibabin's 1924 synthesis breakthrough, which established cost-effective production methods that remain industrially relevant today. This period witnessed the recognition that halopyridines serve as versatile synthetic intermediates, capable of undergoing nucleophilic substitution reactions that complement the electrophilic aromatic substitution patterns observed in benzene derivatives.

Patent literature from the mid-20th century documents systematic investigations into specific halogenation methodologies. The 1952 patent by Smith describes halogenated olefin pyridine derivatives, indicating early recognition of the pharmaceutical potential inherent in these structural motifs. Subsequently, the 1985 patent for 2-halopyridine derivative production from corresponding N-oxide precursors demonstrated the maturation of regioselective halogenation techniques. These developments established the precedent for contemporary multi-halogenated systems such as 4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine.

Scientific Significance of this compound

The scientific significance of this compound extends beyond its structural complexity to encompass fundamental questions in heterocyclic reactivity and pharmaceutical chemistry. This compound represents a convergence of two important chemical paradigms: the halogenated pyridine scaffold, which provides electronic activation for subsequent transformations, and the morpholine substituent, which introduces both steric bulk and hydrogen bonding capability.

The dual halogenation pattern observed in this molecule addresses a longstanding challenge in pyridine chemistry: achieving regioselective functionalization of specific ring positions. The presence of bromine at the 5-position and chlorine at the 2-position creates a unique electronic environment that influences both the reactivity of the pyridine nucleus and the accessibility of the carbonyl group for further chemical transformations. This positioning is particularly significant because it represents a departure from the more common 2,4-dihalogenation patterns typically observed in pharmaceutical intermediates.

Research investigations have demonstrated that compounds containing this structural motif exhibit distinctive biological activities that correlate with their electronic properties. The morpholine carbonyl linkage introduces additional complexity by providing both hydrogen bond accepting capability through the carbonyl oxygen and potential hydrogen bond donating sites through morpholine nitrogen protonation. This dual functionality creates opportunities for specific protein-ligand interactions that may not be accessible through simpler halopyridine derivatives.

The compound's significance is further enhanced by its role as a synthetic intermediate in complex molecule assembly. The differential reactivity of bromine versus chlorine substituents allows for sequential cross-coupling reactions, enabling the construction of elaborate molecular architectures through controlled synthetic sequences. This selectivity principle has proven valuable in pharmaceutical development, where precise structural modifications often determine biological activity and selectivity profiles.

Table 1: Structural and Electronic Properties of this compound

Property Value Reference
Molecular Formula Carbon₁₀Hydrogen₁₀BromineChlorineNitrogen₂Oxygen₂
Molecular Weight 305.56 grams per mole
Bromine Position 5-position on pyridine ring
Chlorine Position 2-position on pyridine ring
Morpholine Linkage 3-carbonyl attachment
Purity (Commercial) 97%

Position in Contemporary Chemical Research

Contemporary chemical research has positioned this compound within several emerging areas of scientific investigation, particularly those focused on selective halogenation methodologies and pharmaceutical intermediate development. The compound exemplifies recent advances in designed reagent systems that enable position-selective pyridine functionalization under mild conditions.

Recent developments in pyridine halogenation have emphasized the use of phosphine-mediated processes that achieve site-selectivity through electronic control rather than steric directing groups. Research published in 2020 demonstrated that designed phosphine reagents can selectively install halogen substituents at specific pyridine positions, including the challenging 4-position, through phosphonium salt intermediates that undergo nucleophilic displacement. While this specific compound utilizes a different substitution pattern, the underlying principles of electronic activation and regioselective halogenation represent current best practices in the field.

The contemporary significance of this compound is further highlighted by advances in understanding pyridine SNAr (substitution nucleophilic aromatic) reaction mechanisms. Studies published in 2021 revealed that N-phosphonium-pyridinium intermediates exhibit enhanced reactivity compared to traditional pyridine substrates, suggesting new pathways for accessing complex halogenated systems. These mechanistic insights provide context for understanding how compounds like this compound might be accessed through contemporary synthetic methods.

Modern computational chemistry has also contributed to understanding the significance of this compound's structural features. The ability to predict and rationalize halogen positioning effects through density functional theory calculations has enhanced synthetic planning capabilities, enabling researchers to design halogenation sequences that access specific isomeric products. This computational support has proven particularly valuable for optimizing reaction conditions and predicting selectivity outcomes in complex synthetic transformations.

The compound's position in contemporary research is also reflected in its appearance in pharmaceutical patent literature and medicinal chemistry publications. The structural motif represented by this molecule appears in compounds designed for specific biological targets, indicating its recognition as a privileged scaffold for drug discovery efforts. This pharmaceutical relevance drives continued interest in developing efficient synthetic approaches to this and related structures.

Theoretical Framework and Research Questions

The theoretical framework surrounding this compound encompasses several fundamental aspects of heterocyclic chemistry, including electronic structure considerations, mechanistic pathways, and structure-activity relationships. Understanding these theoretical foundations is essential for predicting the compound's behavior in various chemical and biological contexts.

Electronic structure analysis reveals that the pyridine nitrogen atom significantly influences the electron density distribution throughout the aromatic system. The presence of two different halogen substituents creates an asymmetric electronic environment that affects both the nucleophilicity and electrophilicity of various ring positions. Hammett substituent constants for pyridyl groups, determined through systematic kinetic studies, provide quantitative measures of these electronic effects, with values ranging from 0.55 for the 3-position to 0.94 for the 4-position.

The theoretical framework also addresses the mechanistic pathways available for halogenation and subsequent functionalization reactions. Contemporary research has identified multiple mechanistic manifolds for pyridine halogenation, including traditional electrophilic aromatic substitution under acidic conditions, radical-mediated processes, and transition metal-catalyzed approaches. Each pathway offers distinct selectivity patterns and functional group compatibility, influencing the synthetic accessibility of specific halogenation patterns.

Research questions emerging from this theoretical framework focus on several key areas. First, the relative reactivity of bromine versus chlorine substituents in cross-coupling reactions represents an important synthetic consideration, as this reactivity difference enables sequential functionalization strategies. Second, the influence of the morpholine substituent on pyridine ring electronics and subsequent reactivity patterns requires investigation to optimize synthetic protocols and predict biological activity.

A particularly significant research question concerns the mechanism by which morpholine carbonyl substituents influence pyridine halogenation selectivity. The electron-withdrawing nature of the carbonyl group, combined with potential hydrogen bonding interactions involving the morpholine nitrogen, creates a complex electronic environment that may favor specific halogenation patterns. Understanding these effects requires both experimental investigation and computational modeling to establish predictive capabilities.

Table 2: Theoretical Framework Components for this compound

Framework Element Key Considerations Research Implications
Electronic Structure Nitrogen lone pair effects, halogen inductive effects Reactivity prediction, selectivity analysis
Mechanistic Pathways SNAr reactions, cross-coupling chemistry Synthetic accessibility, optimization strategies
Structure-Activity Relationships Morpholine positioning effects, halogen pattern influence Pharmaceutical development, biological activity
Computational Modeling Density functional theory applications, transition state analysis Reaction prediction, mechanism elucidation

The theoretical framework also encompasses questions related to conformational preferences and intermolecular interactions. The morpholine ring can adopt different conformations that influence the spatial relationship between the carbonyl group and the halogenated pyridine ring. These conformational effects may impact both chemical reactivity and biological activity, necessitating careful consideration in both synthetic planning and pharmaceutical development contexts.

Properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O2/c11-7-5-8(9(12)13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLKJMNTPVGMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The primary synthetic strategy involves amidation of a 5-bromo-2-chloropyridine-3-carboxylic acid derivative with morpholine. The key step is the formation of the carbonyl linkage between the pyridine ring and the morpholine nitrogen. This can be achieved by:

  • Direct coupling of morpholine with 5-bromo-2-chloropyridine-3-carboxylic acid or its activated derivatives (e.g., acid chloride or esters).
  • Use of coupling agents or acylating chlorides to facilitate amide bond formation.

The reaction is typically conducted in organic solvents such as dichloromethane, tetrahydrofuran, or other ethers to dissolve reactants and provide a suitable medium for the amidation.

Amidation via Morpholine Carbonyl Chloride Intermediate

A patented method (CN104341374A) describes the preparation of morpholine carbonyl chloride compounds, which are key intermediates in synthesizing morpholine amides. This method involves reacting morpholine with an acyl chloride reagent in an organic solvent under amidation conditions. The solvents used can be aromatic (e.g., toluene, xylene), alkanes (e.g., hexane, heptane), halogenated hydrocarbons (e.g., dichloromethane), or ethers (e.g., tetrahydrofuran).

This process offers advantages such as:

  • High yield and purity of the morpholine carbonyl chloride intermediate.
  • Reduced by-products and simplified operation.
  • Suitability for scale-up and industrial production.

The general reaction scheme is:

$$
\text{R-COCl} + \text{Morpholine} \rightarrow \text{R-CON(Morpholine)} + \text{HCl}
$$

where R represents the 5-bromo-2-chloropyridine-3- group.

Direct Amidation Using Coupling Agents

Alternatively, amidation can be performed by activating the carboxylic acid group of 5-bromo-2-chloropyridine-3-carboxylic acid using coupling reagents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides, followed by reaction with morpholine. This method avoids the isolation of acid chlorides but requires careful control of reaction conditions to maximize yield and minimize side reactions.

Parameter Typical Conditions Notes
Solvent Dichloromethane, Tetrahydrofuran, Toluene Solvent choice affects solubility and reaction rate
Temperature 0 °C to room temperature Controlled to avoid decomposition
Base Triethylamine or similar bases To neutralize HCl generated in amidation
Molar Ratios Morpholine: 1.0 eq; Acyl chloride or acid derivative: 1.0 eq Stoichiometric balance critical for yield
Reaction Time 1–24 hours Depends on reagent reactivity and conditions
Atmosphere Inert (Nitrogen or Argon) To prevent oxidation or moisture interference

Industrial synthesis adapts laboratory methods with optimizations for scale, cost, and purity. Key points include:

  • Use of high-purity starting materials to reduce impurities.
  • Employing solvents and bases that are cost-effective and environmentally manageable.
  • Incorporation of purification steps such as recrystallization or chromatography to achieve the desired product purity.
  • Control of reaction parameters to maximize yield and minimize by-products.
Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Disadvantages
Amidation via Acid Chloride 5-Bromo-2-chloropyridine-3-carbonyl chloride + Morpholine + Base + DCM/THF >90 >95 High yield, straightforward Requires preparation of acid chloride
Direct Amidation with Coupling Agents 5-Bromo-2-chloropyridine-3-carboxylic acid + Morpholine + DCC/EDC + Solvent 70–85 90–95 Avoids acid chloride preparation Longer reaction time, side products possible
Amidation via Morpholine Carbonyl Chloride Intermediate (Patented) Morpholine + Triphosgene or other acyl chlorinating agents + Organic solvent (toluene, DCM) ~98 >95 High yield, industrial scalability Requires handling of phosgene derivatives
  • The use of triphosgene as an acylating agent in the presence of morpholine and bases like triethylamine yields morpholine carbonyl chloride intermediates with yields up to 98% and high purity, facilitating subsequent amidation steps.
  • Solvent choice critically influences reaction efficiency and product purity. Aromatic solvents such as toluene and halogenated solvents like dichloromethane are preferred for their ability to dissolve both reactants and control reaction kinetics.
  • The presence of halogen substituents (bromine and chlorine) on the pyridine ring requires mild reaction conditions to avoid substitution or degradation during synthesis.
  • Industrial processes emphasize minimizing by-products and simplifying purification, often through optimized solvent systems and reaction monitoring.

The preparation of 4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine predominantly relies on amidation reactions between morpholine and suitably activated 5-bromo-2-chloropyridine-3-carboxylic acid derivatives. Among various methods, the use of morpholine carbonyl chloride intermediates prepared via triphosgene-mediated chlorination offers superior yields and purity, making it favorable for industrial production. Reaction conditions such as solvent choice, temperature, and base presence are critical for optimizing the synthesis. These methods are well-documented and supported by patent literature and chemical research, providing a robust foundation for both laboratory-scale and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide or toluene. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between 4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference(s)
This compound Pyridine-morpholine -Br (5), -Cl (2), -CO-morpholine (3) 277.546 Kinase inhibitor intermediate
VPC-14449 Thiazole-imidazole -Br (2,4), thiazole-morpholine linkage ~350 (estimated) DNA-binding inhibitor; NMR discrepancies
4-(Benzenesulfonyl)-morpholine Morpholine-sulfonyl -SO₂-benzene 245.3 High-pressure phase transitions
5-Bromo-2-chloro-4-morpholinopyrimidine Pyrimidine-morpholine -Br (5), -Cl (2), morpholine (4) 292.57 Agrochemical precursor
N-(5-Bromo-2-chloropyridin-3-yl)morpholine-4-sulfonamide Pyridine-sulfonamide -Br (5), -Cl (2), -SO₂-morpholine (3) 366.68 Potential antimicrobial activity
5-Bromo-2-chloropyridine-4-carbonitrile Pyridine-carbonitrile -Br (5), -Cl (2), -CN (4) 217.45 Suzuki coupling reagent

Key Comparisons

Electronic and Steric Effects
  • Substituent Positioning: The bromo and chloro groups in this compound create steric hindrance and electron-deficient pyridine rings, enhancing reactivity in nucleophilic substitution.
  • Functional Group Influence : The carbonyl group in the target compound increases electrophilicity, while sulfonamide derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity. Carbonitriles (e.g., ) are electron-deficient, favoring cross-coupling reactions.
Stability Under Stress
  • High-Pressure Behavior : 4-(Benzenesulfonyl)-morpholine undergoes phase transitions under high pressure (~3.5 GPa), with Raman/IR spectra showing peak splitting/merging due to C-H···O interactions. This contrasts with the target compound, where the carbonyl group may confer different conformational stability under stress .

Research Findings and Implications

  • VPC-14449 Synthesis Challenges : Structural misassignment in VPC-14449 (4,5-dibromo vs. 2,4-dibromo) led to NMR discrepancies, underscoring the importance of precise substituent positioning in bioactivity .
  • Pressure-Dependent Spectral Shifts : The pressure-induced vibrational mode changes in 4-(benzenesulfonyl)-morpholine suggest that morpholine derivatives with electron-withdrawing groups (e.g., -SO₂, -CO-) exhibit distinct lattice dynamics, relevant for solid-state drug formulation .

Biological Activity

4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a morpholine ring substituted with a 5-bromo-2-chloropyridine-3-carbonyl group. The synthesis typically involves the reaction of morpholine with 5-bromo-2-chloropyridine-3-carboxylic acid derivatives under suitable conditions, often utilizing coupling agents or catalysts to facilitate the formation of the carbonyl linkage.

Anticancer Properties

Recent studies have indicated that morpholine derivatives can exhibit significant anticancer activity. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases, which are critical mediators of programmed cell death. A notable study demonstrated that certain morpholine derivatives could selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA-375 (melanoma)10Caspase activation
Compound BHs27 (fibroblast)25Apoptosis induction
This compoundTBDTBDTBD

Antimicrobial Activity

Morpholine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Overview

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli50 µg/mL
Compound DS. aureus30 µg/mL
This compoundTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptosis through caspase pathways is a prominent mechanism for its anticancer effects. Studies have shown that treatment with this compound leads to increased caspase activity in cancer cell lines .
  • Membrane Disruption : In antimicrobial applications, the compound may interact with bacterial membranes, leading to increased permeability and cell death .
  • Targeting Specific Enzymes : The presence of the pyridine moiety suggests potential interactions with specific enzymes or receptors involved in disease processes, which warrants further investigation into its pharmacodynamics.

Case Studies

Several case studies highlight the efficacy of morpholine derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested in a xenograft mouse model for its anticancer properties. Results showed significant tumor reduction compared to controls, indicating strong in vivo efficacy.
  • Case Study 2 : Clinical trials involving morpholine-based compounds demonstrated promising results in patients with bacterial infections unresponsive to standard treatments, showcasing their potential as novel antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholone?

  • Methodological Answer : Synthesis typically involves bromination of a pyridine precursor followed by nucleophilic substitution with morpholine. For bromination, reagents like N-bromosuccinimide (NBS) in acetic acid or carbon tetrachloride are effective . Subsequent coupling with morpholine requires a base (e.g., K₂CO₃ or NaOH) in polar aprotic solvents (e.g., DMSO) under inert atmospheres . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. The morpholine ring’s protons appear as distinct multiplets (δ 3.5–4.0 ppm), while pyridine carbons resonate at δ 120–160 ppm .
  • IR : Stretching bands for C=O (1650–1700 cm⁻¹) and C-Br (550–600 cm⁻¹) validate the carbonyl and bromine moieties .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 345.2 for C₁₁H₁₀BrClN₂O₂) .

Q. How can researchers confirm the absence of by-products during synthesis?

  • Methodological Answer : Use orthogonal analytical methods:

  • HPLC with UV detection (λ = 254 nm) to monitor reaction progress.
  • TLC (silica, Rf ~0.5 in 1:1 hexane/ethyl acetate) to detect unreacted starting materials.
  • DSC/TGA to assess thermal purity (melting point consistency) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases). The bromine atom’s steric bulk and electron-withdrawing effects influence binding affinity .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution reactions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .

Q. What experimental strategies resolve contradictory spectral data (e.g., Raman shifts under pressure)?

  • Methodological Answer :

  • High-Pressure Raman/IR Studies : Apply hydrostatic pressure (0–3.5 GPa) using diamond anvil cells. Monitor peak splitting (e.g., C-H stretching at 2980–3145 cm⁻¹) to detect phase transitions or conformational changes .
  • Synchrotron XRD : Resolve crystal structure distortions under pressure, correlating spectral anomalies with lattice dynamics .
  • Multivariate Analysis : Use PCA on spectral datasets to isolate pressure-induced vs. solvent artifacts .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace Br/Cl with electron-withdrawing groups (e.g., -CF₃) or vary morpholine substituents (e.g., 4-fluorobenzyl) .
  • Biological Assays : Test analogs against bacterial/viral targets (e.g., MIC assays for antimicrobial activity). Corrogate activity with LogP (lipophilicity) and polar surface area .
  • Crystallography : Compare binding modes of analogs in enzyme active sites (e.g., SARS-CoV-2 Mpro) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 90%)?

  • Methodological Answer :

  • Reaction Optimization : Screen solvents (DMF vs. THF), temperatures (RT vs. 60°C), and catalysts (Pd(PPh₃)₄ vs. CuI) using DoE (Design of Experiments) .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., dehalogenated derivatives) and adjust stoichiometry .
  • Reproducibility Checks : Validate protocols across labs with standardized reagents and equipment .

Comparative Analysis

Q. How does 4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine differ from its fluorinated analogs?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity increases C=O polarization, enhancing electrophilicity vs. bromine’s steric dominance .
  • Bioavailability : Fluorinated analogs (e.g., 4-(3-Bromo-5-fluorobenzoyl)morpholine) show improved blood-brain barrier penetration (LogP = 2.1 vs. 2.8) .
  • Spectral Signatures : ¹⁹F NMR (δ -110 to -120 ppm) distinguishes fluorinated derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine
Reactant of Route 2
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4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.